molecular formula C11H8BrNS B8613196 2-[(4-Bromophenyl)sulfanyl]pyridine

2-[(4-Bromophenyl)sulfanyl]pyridine

Cat. No.: B8613196
M. Wt: 266.16 g/mol
InChI Key: ZVHACROIFZRJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Bromophenyl)sulfanyl]pyridine is an organosulfur compound that features a bromophenyl group and a pyridinyl group connected by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(4-Bromophenyl)sulfanyl]pyridine can be synthesized through several methods. One common approach involves the reaction of 4-bromothiophenol with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfanyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl(2-pyridinyl) sulfide.

    Substitution: Various substituted phenyl(2-pyridinyl) sulfides depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromophenyl)sulfanyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the bromophenyl and pyridinyl groups can engage in π-π interactions with aromatic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl(2-pyridinyl) ether: Similar structure but with an oxygen atom instead of sulfur.

    4-Bromophenyl(2-pyridinyl) amine: Contains an amine group instead of sulfur.

    4-Bromophenyl(2-pyridinyl) ketone: Features a carbonyl group instead of sulfur.

Uniqueness

2-[(4-Bromophenyl)sulfanyl]pyridine is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and biological activity compared to its oxygen, nitrogen, and carbon analogs. The sulfur atom’s ability to form various oxidation states (sulfide, sulfoxide, sulfone) adds versatility to its chemical behavior .

Properties

Molecular Formula

C11H8BrNS

Molecular Weight

266.16 g/mol

IUPAC Name

2-(4-bromophenyl)sulfanylpyridine

InChI

InChI=1S/C11H8BrNS/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H

InChI Key

ZVHACROIFZRJON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (4-bromophenyl)(trichloromethyl)sulfane (0.25 g, 0.816 mmol) in 12 mL of formamide was degassed with nitrogen and treated with 2-bromopyridine (0.078 ml, 0.816 mmol). The reaction solution was heated at 75° C. overnight. Then it was cooled to room temperature and diluted with water, extracted with DCM, dried over sodium sulfate, filtered and concentrated. The crude product was purified by column chromatography on silica gel, eluted with 1-5% of EtOAc in 20% DCM/heptanes (v/v), affording 0.14 g (65% yield) of 2-((4-bromophenyl)thio)pyridine.
Name
(4-bromophenyl)(trichloromethyl)sulfane
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.078 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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